molecular formula C10H11FO B1602859 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 85072-31-7

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B1602859
CAS No.: 85072-31-7
M. Wt: 166.19 g/mol
InChI Key: IMBGKSOCINJFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H11FO It is a fluorinated derivative of tetrahydronaphthalen-2-ol, characterized by the presence of a fluorine atom at the 6th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the fluorination of tetrahydronaphthalen-2-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reagent concentration, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: Formation of 6-fluoro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,2,3,4-Tetrahydronaphthalen-2-ol: Non-fluorinated analog of the compound.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBGKSOCINJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599298
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85072-31-7
Record name 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium borohydride (1.67 g) was added in portions to a solution of 6-fluoro-2-tetralone (6.56 g) in dry ethanol (30 ml) with stirring, keeping the temperature below 25° C. The mixture was then stirred at room temperature for 3 hours. The mixture was then diluted with a little ethyl acetate and concentrated to an oily residue. Dilute sulphuric acid was added dropwise until effervescence no longer occurred. The mixture was extracted with ether and the extract washed, dried, and concentrated to give an oil. This was distilled (b.p. 75-77/0.1 Torr) to give 6-fluorotetralin-2-ol (5.31 g) containing a trace of the tetralone starting material.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 2
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 3
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 4
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 5
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 6
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.